molecular formula C21H20Br2N2O2 B2648364 6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1024228-08-7

6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B2648364
CAS No.: 1024228-08-7
M. Wt: 492.211
InChI Key: DOFYPIAUJQHJJL-UHFFFAOYSA-N
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Description

6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a dibromo-hydroxyphenyl group and a dimethyl-tetrahydrobenzo[b][1,4]benzodiazepinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. One common method includes the Hantzsch synthesis, which is a one-pot, two-step process. This method involves the condensation of aldehydes, β-ketoesters, and ammonia or amines under solvent- and catalyst-free conditions, often promoted by microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance yield and efficiency. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like bromine (Br₂)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar core structure but different substituents.

    Lorazepam: Shares the benzodiazepine core but has different functional groups.

    Clonazepam: Similar in structure but with variations in the substituents attached to the core.

Uniqueness

6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is unique due to its specific dibromo-hydroxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Br2N2O2/c1-21(2)9-16-18(17(26)10-21)19(11-7-12(22)20(27)13(23)8-11)25-15-6-4-3-5-14(15)24-16/h3-8,19,24-25,27H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFYPIAUJQHJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C(=C4)Br)O)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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